![molecular formula C12H20N2O B13074138 (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is a chemical compound with the molecular formula C12H20N2O. This compound is characterized by the presence of a cyclopropylmethyl group, a dimethylamino group, and a furan ring. It is primarily used in research settings and has various applications in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amines or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine: Lacks the furan ring, making it less versatile in certain reactions.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a hydroxyl group and an ether linkage, offering different reactivity and applications.
Uniqueness
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C12H20N2O |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
N'-(cyclopropylmethyl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-14(2)11(12-4-3-7-15-12)9-13-8-10-5-6-10/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
InChI-Schlüssel |
UPQAOTRHQIXJMD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CNCC1CC1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





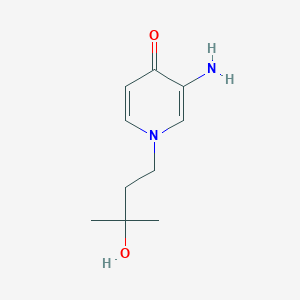
![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)
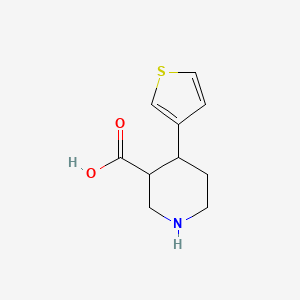
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)

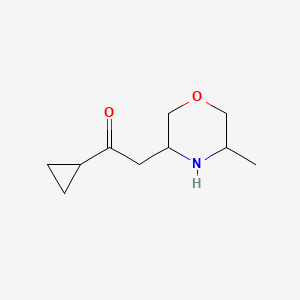
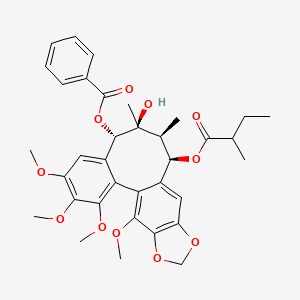
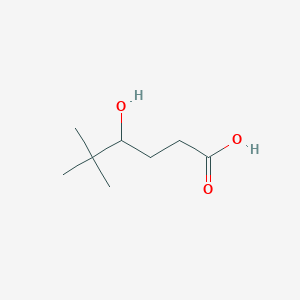

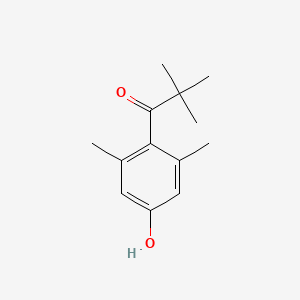
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
